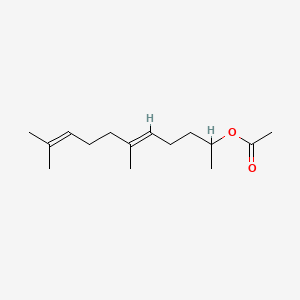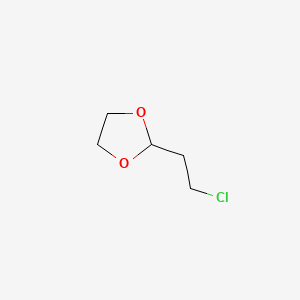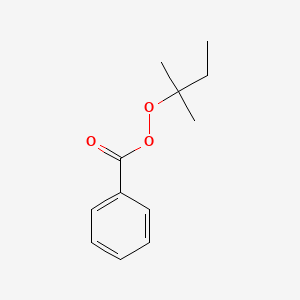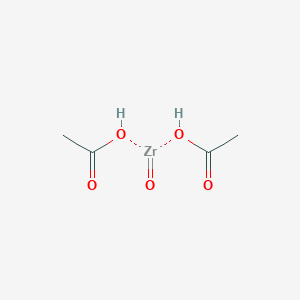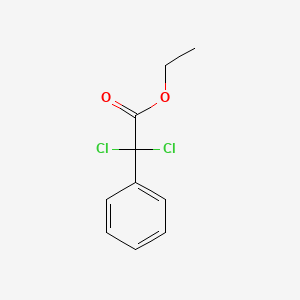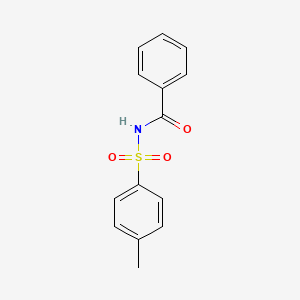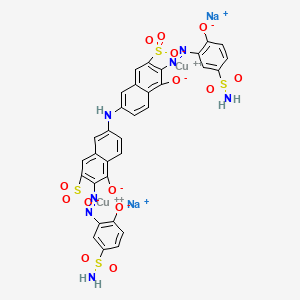
Methylselenocysteine
Overview
Description
Methylselenocysteine, also known as Se-methylselenocysteine, is an organic selenium compound where the sulfur atom in S-methylcysteine is replaced with a selenium atom. It is found in various plants, particularly in the Allium and Brassica species, such as garlic, onions, and broccoli. This compound has garnered significant attention due to its potential chemopreventive properties, particularly in inhibiting the development of certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylselenocysteine can be synthesized through several methods. One common approach involves the reaction of methyl-hydroselenide or its salt solution with an alpha-amido acrylic acid derivative. This reaction generates a beta-methyl-alpha-amido methyl acetic acid derivative, which is then hydrolyzed and saponified using sodium bicarbonate, sodium hydroxide, or potassium hydroxide. The resulting compound is acidified with hydrochloric acid or sulfuric acid to obtain the carboxy compound, which is then neutralized to yield this compound .
Another method involves using selenocysteine as a raw material, which is reduced using zinc or iron. The reduced selenocysteine undergoes a methylation reaction with iodomethane in ethanol solution, followed by separation to obtain the solid form of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the final product is suitable for various applications, including dietary supplements and pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
Methylselenocysteine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound Se-oxide.
Reduction: The compound can be reduced to form selenocysteine and other selenium-containing species.
Substitution: this compound can participate in substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as zinc or iron are used in the reduction process.
Substitution: Various halogenated compounds can be used for substitution reactions.
Major Products Formed
Oxidation: this compound Se-oxide.
Reduction: Selenocysteine and other selenium-containing compounds.
Substitution: Compounds with different functional groups replacing the selenium atom.
Scientific Research Applications
Methylselenocysteine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is studied for its unique properties and reactivity
Biology
Biologically, this compound is of interest due to its role in selenium metabolism and its potential health benefits. It is studied for its antioxidant properties and its ability to modulate various biological pathways.
Medicine
In medicine, this compound is primarily researched for its chemopreventive properties. Studies have shown that it can inhibit the progression of certain cancers by inducing apoptosis and blocking cell cycle progression . It is also being investigated for its potential to enhance the efficacy of other anticancer drugs .
Industry
Industrially, this compound is used in the production of dietary supplements and functional foods. Its ability to provide a bioavailable form of selenium makes it a valuable ingredient in products aimed at improving selenium intake and overall health.
Mechanism of Action
Methylselenocysteine exerts its effects through several mechanisms. One key mechanism involves the inhibition of the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. By decreasing the levels of phosphorylated P65 and P-IκBα, this compound can reduce cellular proliferation and metastasis .
Additionally, this compound induces apoptosis in cancer cells through caspase-dependent pathways. It down-regulates the expression of survivin, an anti-apoptotic protein, thereby sensitizing cancer cells to apoptosis .
Comparison with Similar Compounds
Methylselenocysteine is often compared with other selenium-containing compounds, such as:
Selenomethionine: Another organic selenium compound that is widely studied for its health benefits. Unlike this compound, selenomethionine is incorporated into proteins in place of methionine.
Selenocystine: A dimer of selenocysteine, which has similar antioxidant properties but different reactivity.
Selenocystamine: Known for its potential neuroprotective effects and ability to inhibit ferroptosis.
Uniqueness
This compound is unique due to its high bioavailability and potent chemopreventive properties. It is more efficient at inducing apoptosis in cancer cells compared to other selenium compounds, making it a promising candidate for cancer prevention and treatment .
Properties
IUPAC Name |
2-amino-3-methylselanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2Se/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSSPSLGNGIIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865265 | |
| Record name | DL-Se-methylselenocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2574-71-2, 26145-42-6 | |
| Record name | DL-Se-methylselenocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2574-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylselenocysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC319053 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Se-methylselenocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




